1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Description
Properties
IUPAC Name |
1-(2-piperidin-3-ylethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c15-12-4-8-14(9-5-12)7-3-11-2-1-6-13-10-11;;/h11-13,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLKSSOSERFYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCN2CCC(CC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Piperidine Derivatives Followed by Hydroxylation and Salt Formation
One common approach begins with piperidine as the starting material, which undergoes N-alkylation with appropriate alkyl halides or chlorohydrins to introduce the ethyl or hydroxyethyl side chains. This is followed by conversion to the dihydrochloride salt.
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N-Alkylation: Piperidine reacts with 3-chloropropanol or ethylene chlorohydrin to form 1-(3-hydroxypropyl)piperidine or hydroxyethylpiperidine intermediates.
Substitution Reaction: The hydroxy group may be converted to a better leaving group (e.g., methanesulfonate) to facilitate further substitution.
Hydroxylation: Introduction of the 4-hydroxy group on the piperidine ring can be achieved via selective oxidation or through starting materials already bearing this functionality.
Salt Formation: The free base is treated with hydrochloric acid or thionyl chloride in ethanol to form the dihydrochloride salt, which precipitates and can be purified by filtration and recrystallization.
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- Solvents: Acetonitrile, N,N-dimethylacetamide, ethyl acetate, ethanol.
- Reagents: Thionyl chloride for chlorination and salt formation.
- Temperatures: Typically 3–7 °C during salt precipitation, room temperature for stirring and reaction completion.
- Purification: Filtration, washing with ethyl acetate or ethanol, drying under vacuum.
This method is noted for operational safety, high yield, and suitability for industrial scale-up due to the availability of raw materials and cost-effectiveness.
Hydroxyethylation Followed by Chlorination
Another method involves direct hydroxyethylation of piperidine with ethylene chlorohydrin, followed by chlorination of the hydroxyethyl intermediate to form the desired compound.
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Piperidine reacts with ethylene chlorohydrin in an inert solvent such as toluene or aromatic hydrocarbons.
After hydroxyethylation, the reaction mixture is diluted with solvent and chlorinated using thionyl chloride at elevated temperatures (70–85 °C).
The chlorinated product precipitates upon cooling and is isolated by filtration.
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- The process is simpler and more economical compared to multi-step syntheses.
- The one-pot chlorination after hydroxyethylation reduces purification steps.
- The use of inert solvents and controlled temperature improves selectivity and yield.
Multi-Step Synthesis via Protected Intermediates and Catalytic Hydrogenation
Some advanced synthetic routes use protected piperidine intermediates (e.g., tert-butoxycarbonyl-protected piperidones) followed by catalytic hydrogenation and coupling reactions to install the necessary substituents.
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Hydrogenation of a protected piperidone with ethylamine under controlled pressure and temperature to yield N-substituted piperidine derivatives.
Coupling with suitable amide or ester intermediates using amine coupling agents in solvents like tetrahydrofuran or ethyl acetate.
Deprotection and treatment with hydrochloric acid to yield the dihydrochloride salt.
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- Temperature range: −10 to 160 °C, often optimized between 10 and 80 °C.
- Catalysts: Suitable hydrogenation catalysts (e.g., Pd/C).
- Solvents: Aromatic solvents, ethers, esters.
This method is useful for obtaining highly pure compounds with specific stereochemistry and is applicable in pharmaceutical intermediate synthesis.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Temperature Range | Advantages | Industrial Suitability |
|---|---|---|---|---|---|---|
| N-Alkylation + Hydroxylation | Piperidine, 3-chloropropanol | Thionyl chloride | Acetonitrile, Ethanol | 3–7 °C (salt formation) | High yield, operational safety | High |
| Hydroxyethylation + Chlorination | Piperidine, ethylene chlorohydrin | Thionyl chloride | Toluene, Aromatic hydrocarbons | 70–85 °C (chlorination) | Simple, economical, one-pot chlorination | High |
| Protected Intermediate Hydrogenation | Protected piperidone, ethylamine | Hydrogen catalyst, coupling agents | THF, ethers, esters | −10 to 160 °C | High purity, stereoselective | Moderate to High |
Detailed Research Findings and Notes
The N-alkylation approach with subsequent methanesulfonate formation and substitution provides a reliable route with raw materials that are readily available and cost-effective. The use of N,N-dimethylacetamide as a medium enhances substitution efficiency.
Hydroxyethylation followed by chlorination in one step reduces solvent use and reaction time, improving economic and environmental profiles. The isolation of the product by cooling and filtration is straightforward and yields high-purity hydrochloride salts.
Catalytic hydrogenation routes allow for the preparation of chiral and complex derivatives, which may be necessary for specific pharmaceutical applications. These methods require precise control of reaction conditions and catalysts.
The formation of dihydrochloride salts is typically achieved by treating the free base with hydrochloric acid or thionyl chloride in ethanol or ethyl acetate, facilitating purification by precipitation and filtration.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and pharmacological attributes of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Target/Activity | Key Structural Differences |
|---|---|---|---|---|
| This compound (Target) | C₁₂H₂₄N₂O·2HCl | 285.2 (calculated) | Not explicitly stated; likely CNS modulation | Dual piperidine rings with ethyl bridge |
| Co 101244 hydrochloride | C₁₈H₂₃ClN₂O₂ | 354.84 | NMDA receptor antagonist (NR2B subunit) | Phenoxyethyl and methylbenzyl substituents |
| 1-(3-Azetidinyl)-4-piperidinol dihydrochloride | C₈H₁₆N₂O·2HCl | 229.15 | Research use (no specified target) | Azetidine (4-membered ring) replaces piperidine |
| E-4031 dihydrochloride | C₂₄H₃₀N₄O₃S·2HCl | 535.92 | KV11.1 (hERG) channel blocker | Pyridinyl and sulfonamide groups |
| SA-4503 dihydrochloride | C₂₃H₃₂N₂O₂·2HCl | 441.44 | σ1 receptor agonist | Dimethoxyphenethyl and phenylpropyl groups |
Pharmacological Profiles
- The hydroxyl group may facilitate hydrogen bonding with target proteins .
- Co 101244 Hydrochloride: Acts as an NMDA receptor antagonist, demonstrating neuroprotective effects against excitotoxicity. Its bulky phenoxyethyl substituent likely enhances receptor subtype selectivity .
- E-4031 Dihydrochloride : A selective hERG channel blocker, critical in cardiac electrophysiology studies. The pyridinyl and sulfonamide moieties contribute to its high affinity for potassium channels .
- SA-4503 Dihydrochloride : A σ1 receptor agonist with anxiolytic properties. The dimethoxyphenethyl group improves blood-brain barrier penetration .
Toxicity and Regulatory Status
- Limited toxicity data exist for the target compound. However, structurally similar piperidine derivatives (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) lack comprehensive ecological impact assessments .
- Regulatory status for piperidinol derivatives often falls under general chemical safety guidelines (e.g., SDS compliance) rather than specific therapeutic approvals .
Key Research Findings and Challenges
- This contrasts with rigid analogs like SA-4503, where substituents restrict binding to σ1 receptors .
- Selectivity Challenges : Compounds with dual piperidine rings (e.g., the target) risk off-target effects compared to derivatives with distinct heterocycles (e.g., azetidine in ).
- Synthetic Complexity: Multi-step synthesis (e.g., alkylation, purification via column chromatography) is common for piperidinol derivatives, as seen in IP agonist preparation .
Biological Activity
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a compound belonging to the piperidine family, notable for its potential therapeutic applications, particularly in the realm of neurological disorders. This article delves into the biological activity of this compound, summarizing its interactions with various biological systems, its pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H26Cl2N2O
- CAS Number : 1219957-66-0
The compound features a piperidine core that is crucial for its biological activity. The specific substitution pattern on the piperidine rings influences its interaction with various receptors and enzymes, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems. Research indicates that it interacts with dopamine and serotonin receptors, which are pivotal in treating conditions such as anxiety, depression, and other neurological disorders. The modulation of these neurotransmitter systems suggests potential therapeutic effects, as outlined below:
- Dopamine Receptors : Interaction may influence mood regulation and motor control.
- Serotonin Receptors : Potential effects on anxiety and mood disorders.
Pharmacological Properties
This compound has been studied for various pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by modulating oxidative stress and inflammation.
- Anticancer Activity : Some derivatives of piperidine compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting tumor growth pathways .
- Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities against various pathogens .
Neuroprotective Effects
A study explored the neuroprotective effects of similar piperidine derivatives on MPTP-induced neurotoxicity, a model for Parkinson's disease. The results indicated that these compounds could mitigate neuronal death by enhancing mitochondrial function and reducing oxidative stress .
Anticancer Activity
In another investigation, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This highlights the potential of piperidine derivatives in cancer treatment.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride | C12H26Cl2N2O | Different piperidine substituent affecting receptor interactions |
| 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride | C12H26Cl2N2O | Similar structure but varies in biological activity due to substitution pattern |
The table above illustrates how minor structural changes can significantly influence the biological activity and therapeutic potential of piperidine derivatives.
Q & A
Q. What are the established synthetic routes for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, and how can purity be ensured during purification?
The compound is synthesized via nucleophilic substitution or reductive amination reactions involving piperidine derivatives. For example, analogous syntheses (e.g., Example 13 in ) employ reflux conditions in methanol/water mixtures with sodium acetate as a base. Purification often involves recrystallization or column chromatography, followed by hydrochloride salt formation. Purity validation requires titration (e.g., alcohol sodium hydroxide titration, as in ) and spectroscopic methods (e.g., IR for functional group verification). Ensure anhydrous conditions during salt formation to avoid hydrate impurities .
Analytical Characterization
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., piperidine N-H stretches, hydroxyl groups) .
- Titration : Determines hydrochloride content via acid-base titration in alcoholic solutions .
- NMR Spectroscopy : Confirms molecular structure through proton and carbon environments (not explicitly cited but inferred from general practices).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-referencing with PubChem data () ensures consistency with known piperidine derivatives.
Stability and Storage
Q. What factors influence the stability of this compound, and what storage conditions are recommended?
Stability is affected by:
- pH and Humidity : Hydrochloride salts are hygroscopic; store in airtight containers with desiccants .
- Temperature : Decomposition risks increase above 25°C; refrigerate at 2–8°C for long-term storage .
- Light Sensitivity : Amber glass containers prevent photodegradation, as recommended in safety data sheets .
Advanced Computational Design
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, narrowing viable pathways. For instance, ICReDD’s workflow ( ) combines computational reaction path searches with experimental feedback loops to optimize parameters like solvent choice (e.g., methanol/water mixtures) and catalyst efficiency. Machine learning models trained on analogous piperidine syntheses ( ) can further reduce trial-and-error experimentation .
Mechanistic Insights
Q. What mechanistic pathways govern the degradation or bioactivity of this compound?
Degradation may involve:
- Hydrolysis : Cleavage of the ethyl-piperidinyl bond under acidic/basic conditions.
- Oxidation : Piperidine rings are susceptible to N-oxidation, as observed in related compounds ().
Bioactivity studies require receptor-binding assays (e.g., enzyme inhibition or GPCR modulation) to map interactions. For example, piperidine derivatives () often target neurotransmitter transporters; similar methodologies apply here, using radioligand binding or CRISPR-edited cell models .
Resolving Data Contradictions
Q. How should researchers address discrepancies in reported biological activities or synthetic yields?
- Methodological Rigor : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .
- Cross-Validation : Replicate results using orthogonal techniques (e.g., LC-MS for purity vs. titration).
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in ) to identify trends. Contradictions in yields may arise from unoptimized reaction parameters (e.g., stoichiometry, reflux time), necessitating Design of Experiments (DoE) approaches .
Reaction Engineering
Q. What reactor designs or separation technologies enhance the scalability of its synthesis?
- Membrane Reactors : Improve selectivity by controlling reagent diffusion (: RDF2050104).
- Continuous Flow Systems : Mitigate exothermic risks and reduce side reactions (e.g., polymerization).
- Crystallization Optimization : Use anti-solvent addition (e.g., ethanol) to enhance hydrochloride salt yield, as described in USP protocols () .
Toxicological Profiling
Q. What strategies are recommended for preliminary toxicity screening in academic settings?
- In Silico Models : Predict acute toxicity using QSAR tools (e.g., OECD Toolbox).
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity. Safety data sheets () provide baseline hazard data, but institution-specific protocols are critical for compliance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
